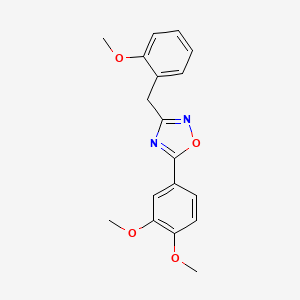![molecular formula C19H18N2O3 B5888397 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)
N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide, also known as modafinil, is a eugeroic drug that promotes wakefulness and alertness. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. Since then, modafinil has been used off-label for a variety of other conditions, including shift work sleep disorder, obstructive sleep apnea, attention deficit hyperactivity disorder (ADHD), and cognitive enhancement.
Wirkmechanismus
The exact mechanism of action of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. Modafinil has been shown to increase the release of dopamine, norepinephrine, and histamine, which are all involved in wakefulness and arousal. It also appears to inhibit the reuptake of dopamine, which may contribute to its effects on motivation and reward.
Biochemical and physiological effects:
Modafinil has been shown to have a number of biochemical and physiological effects beyond its wake-promoting properties. It has been shown to increase cognitive performance, including attention, memory, and executive function. It has also been shown to improve mood and reduce fatigue in individuals with various medical conditions, such as multiple sclerosis and cancer-related fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages as a research tool. It has a well-established safety profile and is generally well-tolerated by most individuals. It also has a relatively long half-life, which allows for sustained effects over several hours. However, there are also some limitations to its use. For example, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide may have different effects on different individuals, depending on factors such as genetics and underlying medical conditions. Additionally, this compound may interact with other medications or substances, which could affect its safety and efficacy.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide. One area of interest is its potential use as a treatment for cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Other areas of research could include exploring the effects of this compound on mood and motivation, as well as investigating its potential for use in enhancing athletic performance. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and how it interacts with other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide involves the reaction between 2-[(diphenylmethyl)sulfinyl]acetamide and 4-(2-chloroacetamido)-2-methylbenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its potential therapeutic and cognitive-enhancing effects. In addition to its FDA-approved use for narcolepsy, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide has been shown to improve wakefulness and alertness in shift workers, military personnel, and other individuals who experience sleep deprivation. It has also been investigated as a treatment for other sleep disorders, such as obstructive sleep apnea and restless leg syndrome.
Eigenschaften
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-15(21-18(23)9-10-19(21)24)7-8-16(13)20-17(22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOZALDNQAMJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)
![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)

![1-ethyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5888402.png)

